REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[C:5]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([CH3:16])[NH:3]1.S(Cl)([Cl:20])(=O)=O.O>C1C=CC=CC=1>[CH3:1][N:2]1[C:6](=[O:7])[C:5]([Cl:20])([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4]([CH3:16])=[N:3]1
|
Name
|
1,3-dimethyl-4-benzoyl-5-pyrazolone
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
CN1NC(=C(C1=O)C(C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
after shaking an organic layer
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with a saturated aqueous solution of sodium hydrogencarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the solution
|
Type
|
CUSTOM
|
Details
|
The so obtained residue
|
Type
|
CUSTOM
|
Details
|
was recrystallized from n-hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(C1=O)(C(C1=CC=CC=C1)=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 7.6% | |
YIELD: CALCULATEDPERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |